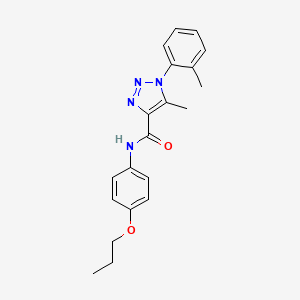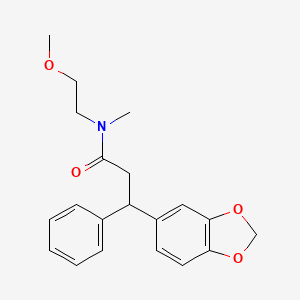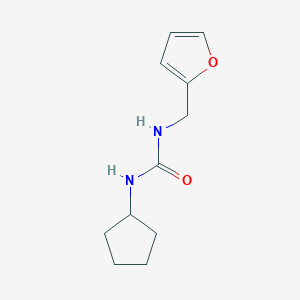
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Descripción general
Descripción
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as MPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family and has been found to have several unique properties that make it an attractive target for research.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is complex and not fully understood. However, it is known that the compound binds selectively to the dopamine D3 receptor and blocks its activity. This leads to a reduction in the release of dopamine, which is a key neurotransmitter involved in reward and addiction. By blocking the activity of this receptor, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may be able to provide valuable insights into the underlying mechanisms of these processes.
Biochemical and Physiological Effects:
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have several biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of addiction and other related disorders. Additionally, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the effects of blocking this receptor without affecting other important physiological processes. However, one limitation of using 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is its potential as a treatment for addiction and other related disorders. Additionally, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may have applications in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Aplicaciones Científicas De Investigación
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in several important physiological processes, including reward and addiction. By selectively targeting this receptor, 5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide may be able to provide valuable insights into the underlying mechanisms of these processes.
Propiedades
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-4-13-26-17-11-9-16(10-12-17)21-20(25)19-15(3)24(23-22-19)18-8-6-5-7-14(18)2/h5-12H,4,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBDDOBIMHZMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439571.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(2-methoxy-5-methylphenyl)-2-pyrrolidinone](/img/structure/B4439574.png)

![N-(4-ethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439579.png)


![1-[(dimethylamino)sulfonyl]-N-(2,3-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4439594.png)
![1-[4-(2-fluorophenoxy)-2-buten-1-yl]piperazine](/img/structure/B4439598.png)

![N-(2-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4439623.png)
![N,4-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439625.png)

![N-cyclohexyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439642.png)